4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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Overview
Description
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a pyrimidinyl group, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 2,4-Dimethylphenyl Group: The piperazine derivative is then reacted with 2,4-dimethylbenzyl chloride under basic conditions to introduce the 2,4-dimethylphenyl group.
Attachment of Pyrimidinyl Group: The substituted piperazine is further reacted with a pyrimidinyl halide in the presence of a base to form the pyrimidinyl-piperazine intermediate.
Formation of the Final Compound: The pyrimidinyl-piperazine intermediate is finally reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Biological Research: It is used as a tool compound to study the function of specific receptors and enzymes in biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets such as G-protein-coupled receptors (GPCRs) and ion channels . The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are studied for their pharmacological properties.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds share structural similarities and are investigated for their biological activities.
Uniqueness
4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17-3-4-19(18(2)15-17)16-24-7-9-26(10-8-24)21-22-6-5-20(23-21)25-11-13-27-14-12-25/h3-6,15H,7-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAACDUPQYGOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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